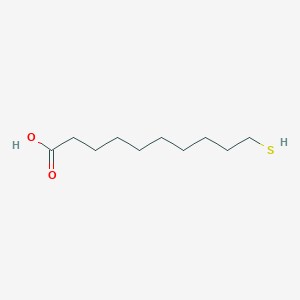
Decanoic acid, 10-mercapto-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 10-mercapto-, also known as 10-mercaptodecanoic acid, is an organic compound with the molecular formula C10H20O2S. It is a derivative of decanoic acid, where a mercapto group (-SH) is attached to the tenth carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decanoic acid, 10-mercapto-, can be synthesized through several methods. One common approach involves the reaction of decanoic acid with thiol-containing reagents under specific conditions. For instance, the reaction of decanoic acid with hydrogen sulfide in the presence of a catalyst can yield 10-mercaptodecanoic acid. Another method involves the use of thiourea and subsequent hydrolysis to introduce the mercapto group.
Industrial Production Methods
Industrial production of decanoic acid, 10-mercapto-, often involves the use of deep eutectic solvents (DES) due to their simplicity, low cost, and environmental friendliness. For example, a combination of choline chloride and decanoic acid in a molar ratio of 1:2 can be used to extract and purify the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid, 10-mercapto-, undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can react with the mercapto group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers.
Applications De Recherche Scientifique
Decanoic acid, 10-mercapto-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of decanoic acid, 10-mercapto-, involves its interaction with various molecular targets and pathways. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid: A saturated fatty acid with similar structural properties but lacks the mercapto group.
10-Hydroxydecanoic acid: Contains a hydroxyl group instead of a mercapto group.
11-Mercaptoundecanoic acid: Similar structure but with an additional carbon atom in the chain.
Uniqueness
Decanoic acid, 10-mercapto-, is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of sulfur-containing organic molecules and in studies related to redox biology.
Propriétés
Numéro CAS |
147438-23-1 |
|---|---|
Formule moléculaire |
C10H20O2S |
Poids moléculaire |
204.33 g/mol |
Nom IUPAC |
10-sulfanyldecanoic acid |
InChI |
InChI=1S/C10H20O2S/c11-10(12)8-6-4-2-1-3-5-7-9-13/h13H,1-9H2,(H,11,12) |
Clé InChI |
JXBPIEAAMANDMP-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)O)CCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


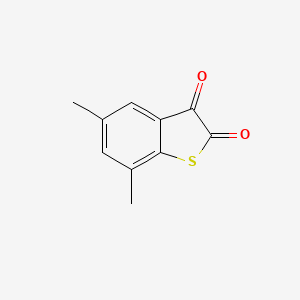
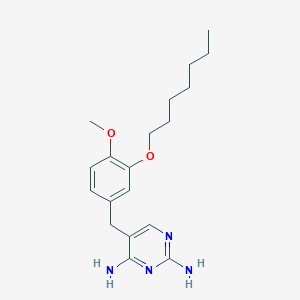
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
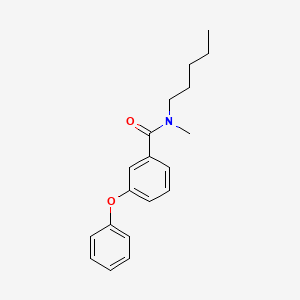
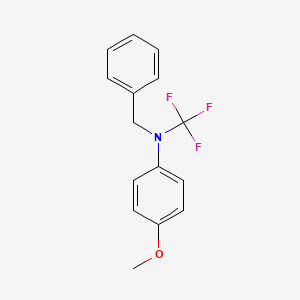
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
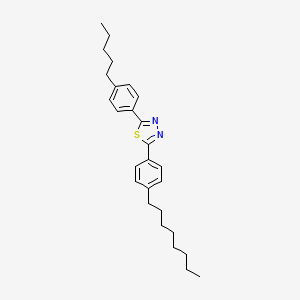
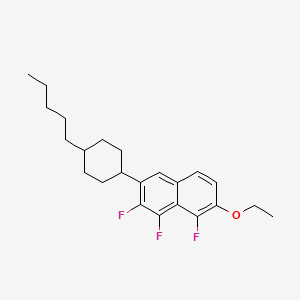
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
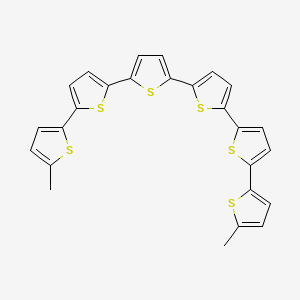
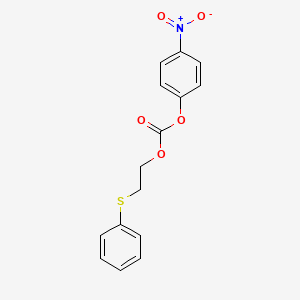
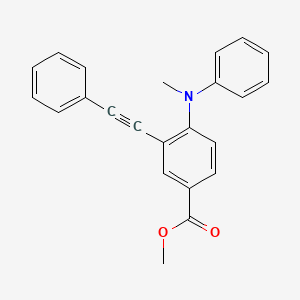
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)
